4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate
Description
4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate is a phthalazine derivative characterized by an aminomethyl substituent at the 4-position of the phthalazinone core, with a hydrochloride hydrate salt form. The compound’s molecular formula is C₁₀H₁₂ClN₃O·xH₂O, and its molecular weight varies depending on the hydration state (e.g., anhydrous form: 225.68 g/mol) . Phthalazinones are heterocyclic compounds with a bicyclic structure, where the phthalazine ring is fused with a ketone group. This scaffold is pharmacologically significant due to its versatility in drug design, particularly in targeting enzymes, receptors, and ion channels . The hydrochloride hydrate form enhances solubility and stability, making it suitable for pharmaceutical formulations .
Properties
IUPAC Name |
4-(aminomethyl)-2H-phthalazin-1-one;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH.H2O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8;;/h1-4H,5,10H2,(H,12,13);1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBJRMDNFBNXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CN.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate typically involves the reaction of N′-methylenebenzohydrazides with palladium (II)-catalyzed intramolecular oxidative C–H/C–H cross-coupling. This method is believed to proceed via electrophilic ortho-palladation and subsequent C-arylation of the carbon–nitrogen double bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and process intensification techniques can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the phthalazinone core.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted phthalazinones.
Scientific Research Applications
Reaction Types
4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate can undergo various reactions:
- Oxidation : Modifying functional groups.
- Reduction : Altering oxidation states.
- Substitution : Nucleophilic substitution reactions, where the aminomethyl group can be replaced with other functional groups.
Chemistry
In synthetic chemistry, this compound is utilized as an intermediate for producing complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The compound has been noted to induce apoptosis in these cells, with IC50 values reported below 10 µM .
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against various pathogens. The structure allows interaction with bacterial enzymes, potentially disrupting their function .
- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties beneficial in treating chronic inflammation-related conditions .
Medicine
Ongoing research explores its potential as a therapeutic agent for various diseases, particularly in oncology and infectious diseases. The compound's mechanism of action involves enzyme inhibition and receptor interaction, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the compound's biological activities:
- Anticancer Studies :
- Antimicrobial Research :
- Inflammation Studies :
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 4-(Aminomethyl)phthalazin-1(2H)-one | High | Moderate | Moderate |
| Phthalazinone-Dithiocarbamate Hybrid | Very High | High | Low |
| Standard Chemotherapeutics (e.g., Doxorubicin) | Very High | Low | Variable |
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phthalazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 4-(aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate with structurally and functionally related compounds.
Structural and Functional Analogues
Key Differences in Pharmacological Profiles
- Azelastine Hydrochloride: Unlike 4-(aminomethyl)phthalazin-1(2H)-one, azelastine’s 4-chlorobenzyl and azepane groups confer potent H1 receptor antagonism, making it clinically approved for allergic rhinitis .
- 4-Benzyl Derivatives: These exhibit broad-spectrum antimicrobial activity due to lipophilic benzyl groups, whereas the aminomethyl derivative’s polar side chain may favor enzyme or receptor binding .
- 4-(4-Chlorophenyl)phthalazin-1(2H)-one : Primarily a synthetic intermediate, its chlorophenyl group enhances electron-withdrawing effects, facilitating further functionalization .
Physicochemical Properties
- Solubility: The hydrochloride hydrate form of 4-(aminomethyl)phthalazin-1(2H)-one offers superior aqueous solubility compared to non-ionic derivatives like 4-benzylphthalazin-1-one .
- Stability: Hydrate forms (e.g., 4-(aminomethyl)phthalazin-1(2H)-one HCl hydrate) are more hygroscopic but less thermally stable than anhydrous analogues like azelastine HCl .
Biological Activity
4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride hydrate is a compound belonging to the phthalazinone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(Aminomethyl)phthalazin-1(2H)-one can be represented as follows:
This compound features a phthalazinone core, which is known for its pharmacological versatility. The presence of the aminomethyl group enhances its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have indicated that derivatives of phthalazinones can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against various pathogens. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation .
The mechanism by which 4-(Aminomethyl)phthalazin-1(2H)-one exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it has been noted to affect topoisomerase II activity, which is crucial for DNA replication and repair .
- Receptor Interaction : It may also bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Anticancer Studies :
- A study reported that phthalazinone derivatives exhibited IC50 values below 10 µM against several cancer cell lines, indicating significant antiproliferative activity .
- Another investigation focused on hybrid compounds combining phthalazinones with dithiocarbamate moieties showed enhanced anticancer properties compared to their parent compounds .
- Antimicrobial Research :
- Inflammation Studies :
Comparative Analysis
The table below summarizes the biological activities of this compound compared to other related compounds.
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 4-(Aminomethyl)phthalazin-1(2H)-one | High | Moderate | Moderate |
| Phthalazinone-Dithiocarbamate Hybrid | Very High | High | Low |
| Standard Chemotherapeutics (e.g., Doxorubicin) | Very High | Low | Variable |
Q & A
Q. Key Intermediates :
- 4-(4-Chlorophenyl)phthalazin-1(2H)-one
- 1-Chloro-4-(4-chlorophenyl)phthalazine
Q. Optimization Tips :
- Use dry acetone and K₂CO₃ for alkylation to minimize lactam–lactim tautomerism interference .
Basic: Which analytical techniques are recommended for structural and purity characterization?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aminomethyl group integration at δ ~3.8 ppm for –CH₂NH₂) .
- IR : Look for N–H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1670 cm⁻¹) .
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment .
- Physicochemical Tests :
- Melting point (~225°C with decomposition) and optical rotation (no observed rotation in solution) .
Advanced: How can copper-mediated C–H activation improve phthalazinone scaffold synthesis?
Methodological Answer:
Copper catalysts enable direct C–H bond functionalization, bypassing pre-functionalized substrates. For example:
- Mechanism : Copper(I) facilitates sp²/sp C–H bond coupling, forming the phthalazinone core without directing groups. Post-reaction treatment with hydrazine hydrate yields the scaffold .
- Advantages : Reduces steps, improves atom economy, and avoids halogenated intermediates.
- Conditions : Optimize Cu(I) salt (e.g., CuBr), ligand (phenanthroline), and solvent (DMF) at 100–120°C .
Advanced: How to resolve contradictions in reported reaction yields for aminomethylation?
Methodological Answer:
Discrepancies arise from variables like:
Q. Systematic Approach :
- Design a DoE (Design of Experiments) varying solvents, bases, and temperatures.
- Monitor intermediates via TLC or LC-MS to identify side products (e.g., over-alkylation) .
Advanced: How do molecular docking studies guide phthalazinone derivative design as VEGFR-2 inhibitors?
Methodological Answer:
- Docking Workflow :
- Activity Optimization :
- Introduce electron-withdrawing groups (e.g., Cl) at the 4-position to enhance hydrophobic interactions .
- Validate with kinase assays (IC₅₀ < 1 µM) and cytotoxicity studies (e.g., MTT on HepG2 cells) .
Basic: What are common side reactions during phthalazinone alkylation, and how are they mitigated?
Methodological Answer:
- Side Reactions :
- O-Alkylation : Competing with N-alkylation due to lactam–lactim tautomerism .
- Dimerization : Occurs at high concentrations or elevated temperatures.
- Mitigation Strategies :
- Use bulky alkylating agents (e.g., iPrI) to favor N-alkylation .
- Employ low-temperature conditions (0–5°C) and dilute reaction mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
